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Compound of Interest

Compound Name: Methyl 5-hexenoate

Cat. No.: B1584880

Audience: Researchers, scientists, and drug development professionals.

Core Identification and Nomenclature

The compound with the chemical structure CH2=CH(CH2)3COOCHS3 is identified by the IUPAC
name methyl hex-5-enoate.[1] This name is derived from its structure, which consists of a six-
carbon chain with a methyl ester as the highest priority functional group and a carbon-carbon
double bond between the fifth and sixth carbon atoms.

Several synonyms are used in literature and chemical databases to refer to this compound,
including:

» 5-Hexenoic acid, methyl ester[2]

o Methyl 5-hexenoate[1]

e Hex-5-enoic acid methyl ester[1]

The Chemical Abstracts Service (CAS) registry number for this compound is 2396-80-7.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for methyl hex-5-enoate is presented below.
This data is crucial for its application in experimental settings, providing insights into its
behavior in various solvents and its physical state.
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Table 1: Physicochemical Properties of Methyl Hex-5-enoate

Property Value Source
Molecular Formula C7H1202 [1]
Molecular Weight 128.17 g/mol [1]
Refractive Index (n20/D) 1.421 [3]
Flash Point 46.2 °C (115.2 °F) [3]
XLogP3 1.9 [1]

Hydrogen Bond Donor Count 0

[1]

Hydrogen Bond Acceptor

Count

[1]

Rotatable Bond Count 5

[1]

Topological Polar Surface Area  26.3 A2

[1]

| CAS Number | 2396-80-7 |[3] |

Synthesis and Experimental Protocols

Methyl hex-5-enoate can be synthesized through the Fischer esterification of 5-hexenoic acid

with methanol, using an acid catalyst. This method is a standard procedure for the preparation

of esters from carboxylic acids and alcohols.

Experimental Protocol: Synthesis of Methyl Hex-5-enoate via Fischer Esterification

e Reactants and Catalyst:

[¢]

5-Hexenoic acid (4.9 g, 42.9 mmol)

o

Methanol (80 ml)

o

p-Toluenesulfonic acid monohydrate (catalytic amount)
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e Procedure:

The 5-hexenoic acid is added to methanol in a round-bottom flask.

o

o A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.
o The mixture is refluxed for 40 hours.

o After reflux, the solution is cooled and the excess methanol is concentrated (removed
under reduced pressure).

o The resulting mixture is poured into a separatory funnel containing ether and water.

o The ether layer, containing the product, is separated.

o The ether layer is dried over anhydrous sodium sulfate.

o The ether is removed by concentration to yield the final product, methyl hex-5-enoate.

* Yield: This procedure reportedly yields 4.6 g (35.9 mmol) of the title compound, which
corresponds to an 84% vyield.

Reactivity and Potential Applications

The chemical reactivity of methyl hex-5-enoate is dictated by its two primary functional groups:
the terminal alkene and the methyl ester.

o Alkene Reactivity: The terminal double bond can undergo a variety of electrophilic addition
reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and can also participate in
polymerization, metathesis, and other metal-catalyzed reactions.

» Ester Reactivity: The methyl ester group can be hydrolyzed under acidic or basic conditions
to yield 5-hexenoic acid and methanol. It can also undergo transesterification in the presence
of other alcohols or be reduced to the corresponding alcohol.

While no specific biological signaling pathways involving methyl hex-5-enoate have been
documented in the searched literature, its structure as an unsaturated fatty acid ester suggests
potential relevance in lipid metabolism research. Unsaturated fatty acids and their esters are
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fundamental components of biological systems, and synthetic analogues are often used as
probes or building blocks for more complex bioactive molecules. For instance, a structurally
related alkyne, methyl hex-5-ynoate, is used as a synthon for eicosanoids, a class of signaling
molecules.[4]

Safety and Handling

Methyl hex-5-enoate is classified as a flammable liquid and is harmful if swallowed.[1][3]

Table 2: GHS Hazard Information for Methyl Hex-5-enoate

Hazard Class Code Description

- Flammable liquid and
Flammable liquids H226
vapor

| Acute toxicity, oral | H302 | Harmful if swallowed |
Precautionary Statements:[3]

e Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other
ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond
container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting
equipment), P242 (Use non-sparking tools), P264 (Wash skin thoroughly after handling),
P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective
gloves/protective clothing/eye protection/face protection).

e Response: P301+P317 (IF SWALLOWED: Get medical help), P303+P361+P353 (IF ON
SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), P330
(Rinse mouth), P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant
foam to extinguish), P403+P235 (Store in a well-ventilated place. Keep cool), P501 (Dispose
of contents/container to an approved waste disposal plant).

Appropriate personal protective equipment (PPE), including eye shields and gloves, should be
used when handling this chemical.[3]
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Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of methyl hex-5-enoate as
described in the experimental protocol section.
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Caption: Workflow for the synthesis of methyl hex-5-enoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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